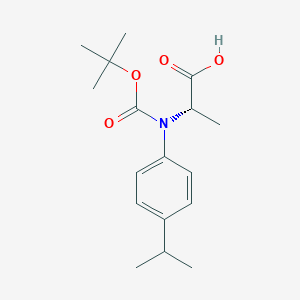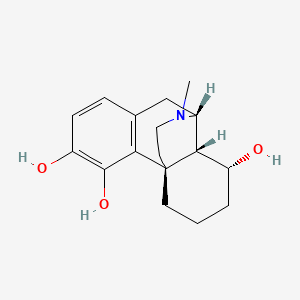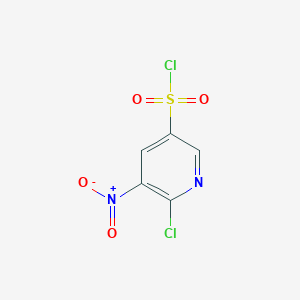![molecular formula C15H10N4O B13947553 2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)
2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile is a heterocyclic compound that features a unique combination of pyridine, oxadiazole, and benzonitrile moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the oxadiazole ring, in particular, imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of a pyridine-3-carboxylic acid hydrazide with a suitable nitrile derivative can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced species .
Aplicaciones Científicas De Investigación
2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Material Science: Its electronic properties can be exploited in the development of organic semiconductors, light-emitting diodes, and other electronic devices.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that stabilize the compound’s binding to its target . The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with nucleic acid function .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and exhibit similar chemical properties.
1,3,4-Oxadiazole Derivatives of Pyridines: These compounds also contain the oxadiazole ring and pyridine moiety, making them structurally similar.
Uniqueness
2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of pyridine, oxadiazole, and benzonitrile moieties allows for a wide range of applications and interactions that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C15H10N4O |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
2-methyl-5-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzonitrile |
InChI |
InChI=1S/C15H10N4O/c1-10-4-5-11(7-13(10)8-16)14-18-19-15(20-14)12-3-2-6-17-9-12/h2-7,9H,1H3 |
Clave InChI |
SKMZBCGQDJBDEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN=C(O2)C3=CN=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)




![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)




![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)

